molecular formula C14H11BrFNO2 B13105254 Benzyl (2-bromo-4-fluorophenyl)carbamate

Benzyl (2-bromo-4-fluorophenyl)carbamate

Cat. No.: B13105254
M. Wt: 324.14 g/mol
InChI Key: PJPMGLKLMMLCFO-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-4-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2. It is a derivative of carbamic acid and features a benzyl group attached to a 2-bromo-4-fluorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2-bromo-4-fluorophenyl)carbamate can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-4-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-bromo-4-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2-bromo-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2-bromo-4-fluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

benzyl N-(2-bromo-4-fluorophenyl)carbamate

InChI

InChI=1S/C14H11BrFNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

PJPMGLKLMMLCFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)Br

Origin of Product

United States

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